5,10,15,20-四(4-氰基苯基)卟啉

描述

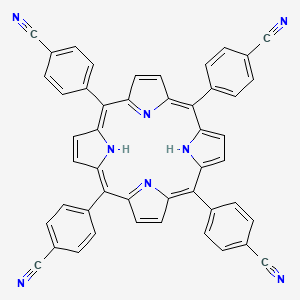

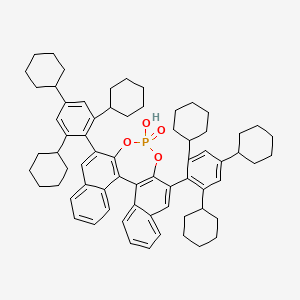

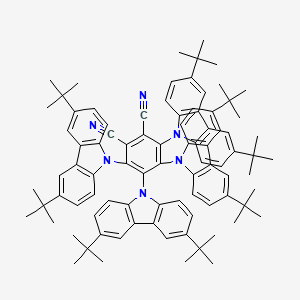

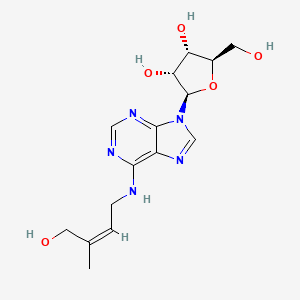

5,10,15,20-Tetra(4-cyanophenyl)porphyrin is a chemical compound with the molecular formula C48H26N8 . It is a purple solid and its IUPAC name is 4,4’,4’‘,4’‘’-(porphyrin-5,10,15,20-tetrayl)tetrabenzonitrile .

Synthesis Analysis

The synthesis of porphyrins, including 5,10,15,20-Tetra(4-cyanophenyl)porphyrin, can be achieved through a two-step protocol. The first step involves the condensation of pyrrole and aldehyde in an H2O–MeOH mixture using HCl. The obtained precipitate from the first step is then dissolved in reagent-grade dimethylformamide (DMF) and refluxed for 1.5 h, followed by stirring overnight in the air at room temperature .Molecular Structure Analysis

The molecular structure of 5,10,15,20-Tetra(4-cyanophenyl)porphyrin is complex and involves multiple chemical bonds . The structure can be analyzed using various techniques such as UV pump – N K-edge probe X-ray absorption spectroscopy in combination with time-dependent density .Chemical Reactions Analysis

The chemical reactions involving 5,10,15,20-Tetra(4-cyanophenyl)porphyrin are complex and can involve multiple steps . The reaction mechanisms can be studied using various techniques and methodologies.Physical And Chemical Properties Analysis

5,10,15,20-Tetra(4-cyanophenyl)porphyrin is a purple solid with a molecular weight of 714.79 . It is stable at room temperature and is soluble in organic solvents .科学研究应用

Basic Information

“5,10,15,20-Tetra(4-cyanophenyl)porphyrin” is a chemical compound with the molecular formula C48H26N8 and a molecular weight of 714.7726 . It is soluble in dichloromethane and chloroform .

Synthesis of Metal-Organic Frameworks (MOFs)

This compound has been used in the synthesis of a cobalt-based porphyrin MOF (Co-MTPhPyP). The synthesized MOF exhibits an effective adsorption capacity for the removal of heavy metals such as lead (Pb(II)) and copper (Cu(II)) in an aqueous medium .

Preparation of Montmorillonite (MMT) Based Composites

The compound has been grafted onto the interface of (3-aminopropyl)triethoxysilane (APTES) grafted MMT via dehydration condensation reaction. The introduction of APTES expanded the interlayer space of MMT from 16.24 to 22.21Å. Fourier Transform Infrared (FT-IR) data confirmed the covalent bonding between APTES grafted MMT and the compound .

Photodynamic Antimicrobial Activity

The compound has been evaluated for its potential as an alternative treatment for infections caused by P. aeruginosa and S. aureus .

作用机制

Target of Action

The primary targets of 5,10,15,20-Tetra(4-cyanophenyl)porphyrin (TCNPP) are Leishmania spp and oxygen evolution reaction (OER) . In the context of Leishmania spp, TCNPP acts as a photodynamic agent, reducing the viability of the parasites . In the context of OER, TCNPP exhibits electrocatalytic activity .

Mode of Action

TCNPP interacts with its targets through photodynamic properties and electrocatalytic activity . When TCNPP is exposed to light, it generates singlet oxygen, which is toxic to Leishmania spp . In the case of OER, TCNPP facilitates the oxidation of water to produce oxygen .

Biochemical Pathways

The biochemical pathways affected by TCNPP primarily involve the generation of singlet oxygen . Singlet oxygen is a reactive oxygen species that can cause oxidative damage to cells, leading to cell death . In the context of OER, TCNPP facilitates the splitting of water into hydrogen and oxygen .

Pharmacokinetics

Its photodynamic properties suggest that it may be activated upon absorption of light, and its effects would be localized to the area of illumination .

Result of Action

The action of TCNPP results in the reduction of viability of Leishmania spp and the production of oxygen from water . In the former case, this can potentially be used for the treatment of leishmaniasis . In the latter case, it can be used for energy storage and generation .

Action Environment

The action of TCNPP is influenced by environmental factors such as light and pH . Light is necessary for the activation of TCNPP’s photodynamic properties . The electrocatalytic activity of TCNPP towards OER is observed in alkaline conditions (1.0 M KOH) .

属性

IUPAC Name |

4-[10,15,20-tris(4-cyanophenyl)-21,23-dihydroporphyrin-5-yl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H26N8/c49-25-29-1-9-33(10-2-29)45-37-17-19-39(53-37)46(34-11-3-30(26-50)4-12-34)41-21-23-43(55-41)48(36-15-7-32(28-52)8-16-36)44-24-22-42(56-44)47(40-20-18-38(45)54-40)35-13-5-31(27-51)6-14-35/h1-24,53,56H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIFPEIUSQBFJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C#N)C8=CC=C(C=C8)C#N)C=C4)C9=CC=C(C=C9)C#N)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H26N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,10,15,20-Tetra(4-cyanophenyl)porphyrin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)